molecular formula C4H8ClN3S B14552501 N-(2-Chloroprop-2-en-1-yl)hydrazinecarbothioamide CAS No. 61784-83-6

N-(2-Chloroprop-2-en-1-yl)hydrazinecarbothioamide

Cat. No.: B14552501
CAS No.: 61784-83-6
M. Wt: 165.65 g/mol
InChI Key: FHSZIKUFTTWEJH-UHFFFAOYSA-N
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Description

N-(2-Chloroprop-2-en-1-yl)hydrazinecarbothioamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a chlorinated propenyl group attached to a hydrazinecarbothioamide moiety, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

61784-83-6

Molecular Formula

C4H8ClN3S

Molecular Weight

165.65 g/mol

IUPAC Name

1-amino-3-(2-chloroprop-2-enyl)thiourea

InChI

InChI=1S/C4H8ClN3S/c1-3(5)2-7-4(9)8-6/h1-2,6H2,(H2,7,8,9)

InChI Key

FHSZIKUFTTWEJH-UHFFFAOYSA-N

Canonical SMILES

C=C(CNC(=S)NN)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroprop-2-en-1-yl)hydrazinecarbothioamide typically involves the reaction of 2-chloroprop-2-en-1-ylamine with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a base such as potassium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced reactors and optimized reaction conditions allows for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroprop-2-en-1-yl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like selenium dioxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include thiophene and pyrrole derivatives, which are valuable intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

N-(2-Chloroprop-2-en-1-yl)hydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Chloroprop-2-en-1-yl)hydrazinecarbothioamide involves its interaction with various molecular targets. The compound can form reactive intermediates that interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity is attributed to the presence of the chlorinated propenyl group, which acts as an electrophilic center .

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